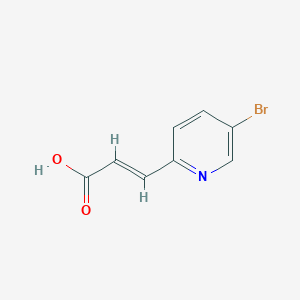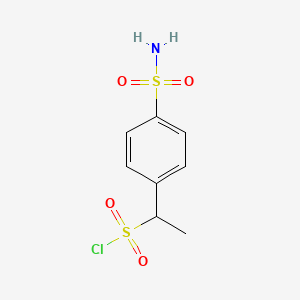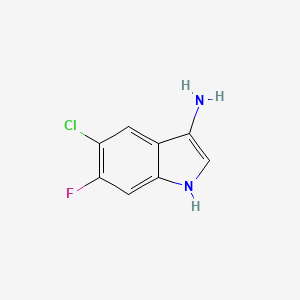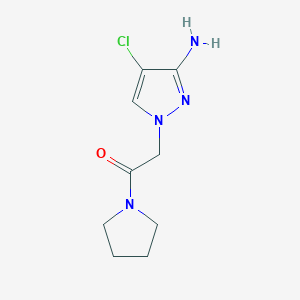
Iminobis(propan-2-yl)-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iminobis(propan-2-yl)-lambda6-sulfanone is a versatile chemical compound with a unique structure that includes sulfur and nitrogen atoms. This compound is known for its high purity and molecular weight of 185.7 g/mol . It has various applications in different fields due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iminobis(propan-2-yl)-lambda6-sulfanone involves several steps. One common method includes the reaction of sulfur-containing compounds with nitrogen-based reagents under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Iminobis(propan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur and nitrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Applications De Recherche Scientifique
Iminobis(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Iminobis(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A nitrogen-containing heterocycle used in drug discovery.
Thiazole: A sulfur and nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
Iminobis(propan-2-yl)-lambda6-sulfanone is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical properties. Unlike pyrrolidine and thiazole, this compound has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications .
Propriétés
Formule moléculaire |
C6H15NOS |
|---|---|
Poids moléculaire |
149.26 g/mol |
Nom IUPAC |
imino-oxo-di(propan-2-yl)-λ6-sulfane |
InChI |
InChI=1S/C6H15NOS/c1-5(2)9(7,8)6(3)4/h5-7H,1-4H3 |
Clé InChI |
MVVBLMGVDCAKHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=N)(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)






![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)
